Cas no 890822-02-3 (3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)

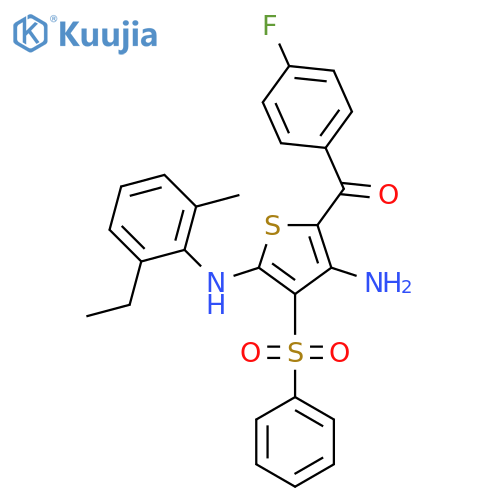

890822-02-3 structure

商品名:3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine

CAS番号:890822-02-3

MF:C26H23FN2O3S2

メガワット:494.600827455521

CID:5439008

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine 化学的及び物理的性質

名前と識別子

-

- [3-amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone

- 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine

-

- インチ: 1S/C26H23FN2O3S2/c1-3-17-9-7-8-16(2)22(17)29-26-25(34(31,32)20-10-5-4-6-11-20)21(28)24(33-26)23(30)18-12-14-19(27)15-13-18/h4-15,29H,3,28H2,1-2H3

- InChIKey: VDTINIUFDLCKOE-UHFFFAOYSA-N

- ほほえんだ: C(C1SC(NC2=C(C)C=CC=C2CC)=C(S(C2=CC=CC=C2)(=O)=O)C=1N)(C1=CC=C(F)C=C1)=O

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3165-0793-20μmol |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-4mg |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-5mg |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-2mg |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-3mg |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-10μmol |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-20mg |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-25mg |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-2μmol |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3165-0793-5μmol |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |

890822-02-3 | 90%+ | 5μl |

$63.0 | 2023-04-27 |

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine 関連文献

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

890822-02-3 (3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 157047-98-8(Benzomalvin C)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬